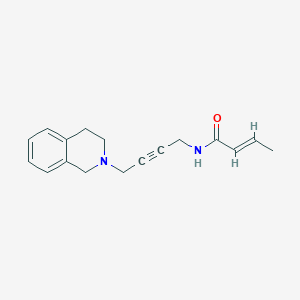![molecular formula C21H24N2O2 B6504475 N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide CAS No. 1396880-47-9](/img/structure/B6504475.png)
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide (BPA) is an organic compound that is used in various scientific research applications. It is a versatile compound that can be used in a wide range of experiments and studies. BPA is a relatively new compound, having been first synthesized in the early 2000s. It has many unique properties that make it a useful tool for scientists.
Applications De Recherche Scientifique
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide has been used in a variety of scientific research applications. It has been used in the synthesis of new drugs, such as anti-cancer agents, antivirals, and anti-inflammatory agents. It has also been used in the synthesis of new materials, such as polymers and nanomaterials. This compound has also been used in the synthesis of new catalysts, which can be used to increase the efficiency of chemical reactions.
Mécanisme D'action
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide works by binding to certain receptors in the body. These receptors are known as G-protein coupled receptors (GPCRs). Once bound, this compound activates the GPCRs, which in turn activate a signaling pathway that results in the release of certain hormones or other molecules. This signaling pathway can lead to the activation of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on the body. It has been shown to have an anti-inflammatory effect, as well as an anti-tumor effect. It has also been shown to have an effect on the regulation of blood pressure, as well as the regulation of glucose levels. Additionally, this compound has been shown to have an effect on the regulation of certain hormones, such as cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide has several advantages as a research tool. It is relatively inexpensive and easy to obtain, and it is also relatively stable in a variety of conditions. Additionally, it is a versatile compound that can be used in a variety of experiments. However, this compound does have some limitations. For example, it is not very soluble in water, and it can be difficult to synthesize in large quantities.
Orientations Futures
There are a number of potential future directions for the use of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide in scientific research. One potential direction is the development of new drugs and materials using this compound as a starting material. Additionally, this compound could be used to develop new catalysts for chemical reactions, or it could be used to study the effects of various hormones on the body. Finally, this compound could be used to study the effects of various environmental toxins on the body.
Méthodes De Synthèse
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide can be synthesized in a variety of ways. One common method is to use a Grignard reaction. This involves the reaction of a Grignard reagent with a benzyl halide. The resulting product is a benzyl amine, which can then be reacted with a phenoxypropionic acid to produce this compound. Other methods of synthesis include the use of a Friedel-Crafts acylation reaction, a Buchwald-Hartwig amination reaction, or an oxidative coupling reaction.
Propriétés
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-18(25-20-13-7-4-8-14-20)21(24)22-15-9-10-16-23(2)17-19-11-5-3-6-12-19/h3-8,11-14,18H,15-17H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUKTUZNXFAJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#CCN(C)CC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B6504392.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6504398.png)

![4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504405.png)
![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6504406.png)
![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6504413.png)
![2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide](/img/structure/B6504417.png)
![1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6504436.png)
![3-[(3,4-dimethoxyphenyl)methyl]-1-[4-(morpholin-4-yl)but-2-yn-1-yl]urea](/img/structure/B6504441.png)

![N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]pyridine-3-carboxamide](/img/structure/B6504459.png)
![5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide](/img/structure/B6504464.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide](/img/structure/B6504482.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504489.png)